fr198248

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

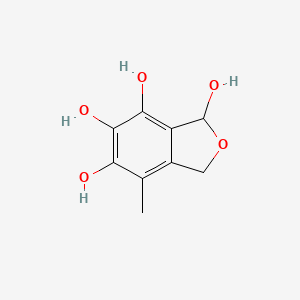

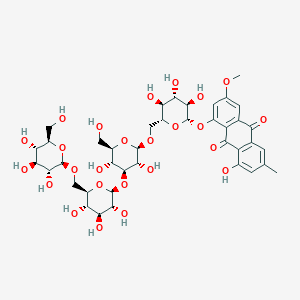

FR198248 is a hydroxylated 1,3-dihydroisobenzofuran compound isolated from the fungus Aspergillus flavipes. It has garnered significant attention due to its potent inhibitory effects on peptide deformylase, an enzyme crucial for bacterial growth. This compound also exhibits notable antibacterial and antiviral properties, making it a promising candidate for drug development .

Preparation Methods

FR198248 is typically isolated from the liquid fermentation cultures of Aspergillus flavipes. The isolation process involves several steps, including fermentation, extraction, and purification. The fermentation is carried out in a nutrient-rich medium, followed by extraction using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

FR198248 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .

Scientific Research Applications

FR198248 has a wide range of scientific research applications:

Mechanism of Action

FR198248 exerts its effects by inhibiting peptide deformylase, an enzyme that catalyzes the removal of the formyl group from the N-terminus of newly synthesized bacterial proteins. This inhibition disrupts protein synthesis, leading to bacterial growth inhibition. The compound’s molecular targets include the active site of peptide deformylase, where it binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

FR198248 is similar to other hydroxylated 1,3-dihydroisobenzofurans, such as FR202306. Both compounds exhibit inhibitory effects on peptide deformylase and possess antibacterial properties. this compound is unique due to its higher potency and broader spectrum of activity. Other similar compounds include various peptide deformylase inhibitors, which differ in their chemical structures and specific inhibitory mechanisms .

Properties

Molecular Formula |

C9H10O5 |

|---|---|

Molecular Weight |

198.17 g/mol |

IUPAC Name |

4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol |

InChI |

InChI=1S/C9H10O5/c1-3-4-2-14-9(13)5(4)7(11)8(12)6(3)10/h9-13H,2H2,1H3 |

InChI Key |

GSKYCPXSDLXGEW-UHFFFAOYSA-N |

SMILES |

CC1=C2COC(C2=C(C(=C1O)O)O)O |

Canonical SMILES |

CC1=C2COC(C2=C(C(=C1O)O)O)O |

Synonyms |

FR 198248 FR-198248 FR198248 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-but-2-enedioic acid;N-(diaminomethylidene)-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carboxamide](/img/structure/B1240937.png)

![2-Propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]imidazole-4-carboxylic acid](/img/structure/B1240939.png)

![N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1240948.png)

![[Phosphoric acid tetradecyl(R)-1-carboxymethyl-2-(trimethylaminio)ethyl]dianion](/img/structure/B1240953.png)

![6-methoxy-N-(4-methoxyphenyl)-5-methyl-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1240957.png)